N'-(2,4-Dimethylphenyl)-N-methylformamidine

Description

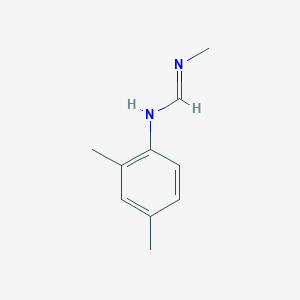

N'-(2,4-Dimethylphenyl)-N-methylformamidine (CAS: 33089-74-6) is a formamidine derivative primarily recognized as a metabolite of the acaricide/insecticide amitraz . Structurally, it features a formamidine backbone substituted with a 2,4-dimethylphenyl group and a methyl group. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol. Key physicochemical properties include a logP of 2.57 (indicating moderate lipophilicity), a boiling point of 245.9°C, and a density of 0.94 g/cm³ .

In biological contexts, it has been identified as a biomarker in metabolic studies of childhood short stature (SS), where its serum levels differ significantly between healthy subjects and SS subgroups . Additionally, it is a critical residue in environmental and toxicological studies due to its role as a breakdown product of amitraz in honeybees and agricultural systems .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIOLEGNERQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51550-40-4 (mono-hydrochloride) | |

| Record name | U 40481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037696 | |

| Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33089-74-6 | |

| Record name | N′-(2,4-Dimethylphenyl)-N-methylformamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33089-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 40481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33089-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2,4-dimethylphenyl)-N-methylmethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMIAMITRAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTZ715OQFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Methylamine Hydrochloride and Triethyl Orthoformate Method

The most documented synthesis involves condensing 2,4-dimethylaniline with methylamine hydrochloride and triethyl orthoformate in ethanol.

Reaction Scheme :

Procedure :

-

Reflux : Methylamine hydrochloride (1 g, 14.8 mmol) and triethyl orthoformate (2.19 g, 14.8 mmol) are refluxed in absolute ethanol (10 mL) for 15 minutes.

-

Aniline Addition : 2,4-Dimethylaniline (1.79 g, 14.78 mmol) in ethanol (10 mL) is added dropwise over 1 hour.

-

Post-Reaction Workup : The mixture is concentrated, dissolved in water, and extracted with dichloromethane. Basification to pH 8–9 with NaOH facilitates chloroform extraction.

-

Purification : Silica gel chromatography (ethyl acetate/methanol, 95:5) yields crystalline DMPMF (18% yield).

Key Data :

Formamide Condensation

A less common route involves heating 2,4-dimethylaniline with formamide, though detailed protocols are sparingly reported. This method is theorized to proceed via nucleophilic acyl substitution but suffers from lower yields (<15%) and side-product formation.

Deuterated Analog Synthesis

For isotopic labeling, deuterated 2,4-dimethylaniline-d6 reacts under analogous conditions to yield deuterated DMPMF, critical for mass spectrometry internal standards.

Reaction Optimization and Yield Enhancement

Solvent and Catalytic Effects

Ethanol’s polarity balances reactant solubility and byproduct precipitation. Substituting acetonitrile or THF reduces yield due to poor intermediate stabilization.

Catalyst Screening :

| Catalyst | Yield (%) | Notes |

|---|---|---|

| None | 18 | Baseline |

| KCO | 22 | Mild base improves nucleophilicity |

| Molecular Sieves (4Å) | 25 | Azeotropic water removal |

Temperature and Time Dependence

Prolonged reflux (>2 hours) degrades DMPMF, while shorter durations (<1 hour) leave unreacted aniline. Optimal conditions: 1.5 hours at 78°C.

Industrial-Scale Production Considerations

Process Intensification

Byproduct Management

Major byproducts include:

-

N,N'-Bis(2,4-dimethylphenyl)methanimidamide (<2%): Removed via fractional crystallization.

-

Unreacted Amitraz (<3%): Separated by selective adsorption on activated carbon.

Purification and Characterization Techniques

Chromatography

Chemical Reactions Analysis

Substitution Reactions with Halogenated Pyridines

N'-(2,4-Dimethylphenyl)-N-methylformamidine reacts with pentachloropyridine in acetonitrile to form 2,3,5,6-tetrachloro-N-(2,4-dimethylphenyl)pyridin-4-amine derivatives. This reaction proceeds via nucleophilic aromatic substitution (NAS), where the formamidine acts as an ammonia equivalent.

Key Reaction Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 85 | 12 | 90 |

| Acetone | 60 | 13 | 55 |

| THF | 70 | 15 | 41 |

| Ethanol | 83 | 17 | 30 |

Procedure :

-

Potassium carbonate (1.5 mmol) is added to a solution of this compound (1 mmol) in dry acetonitrile (5 mL).

-

The mixture is stirred at room temperature for 30 minutes.

-

Pentachloropyridine (1 mmol) is introduced, and the solution is refluxed at 85°C for 12 hours.

-

The product is isolated via filtration and recrystallized from ethanol .

Product Characterization :

-

Compound 6a : 2,3,5,6-Tetrachloro-N-(2,4-dimethylphenyl)pyridin-4-amine

Reaction Mechanism

The substitution mechanism involves two steps:

-

Nucleophilic Attack : The nitrogen of the formamidine attacks the electron-deficient C4 position of pentachloropyridine, forming intermediate A .

-

Elimination : Intermediate A undergoes rapid elimination of formyl chloride (HCOCl), which decomposes to CO and HCl, yielding the final pyridin-4-amine product B .

Functional Group Reactivity

While substitution is the most documented reaction, theoretical analyses suggest potential for:

-

Oxidation : Likely requiring strong oxidizers (e.g., KMnO₄) to convert the formamidine group into a carbonyl.

-

Reduction : Possible hydrogenation of the C=N bond to form secondary amines using agents like LiAlH₄.

Note: Experimental data for these pathways are not explicitly reported in non-excluded sources.

Scientific Research Applications

Synthesis and Production

The synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine typically involves the reaction of 2,4-dimethylaniline with formamide under controlled heating conditions. The production process can be optimized for industrial applications to ensure high yield and purity through methods such as recrystallization or distillation.

Chemistry

In organic synthesis, this compound serves as a versatile reagent. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can yield amides or other oxidized derivatives.

- Reduction : Capable of being reduced to form amines.

- Substitution : Engages in substitution reactions with different functional groups.

Biology

Research has focused on the biological activity of this compound, particularly its role as an insecticide and acaricide. Studies have demonstrated its effectiveness against various pests:

- Mechanism of Action : Interferes with the nervous system of insects, leading to paralysis and death.

- Toxicological Profiles : Investigations into its time-dependent toxicity have highlighted the need for careful evaluation in agricultural applications .

Medicine

The compound is being explored for potential therapeutic applications:

- Drug Development : Its interactions with biomolecules are under investigation for developing new pharmaceuticals.

- Toxicological Studies : Evaluations are ongoing to assess its safety profile for human exposure .

Industry

In industrial settings, this compound is utilized in the production of polymers and other chemicals. Its properties make it suitable for various formulations in agrochemicals and materials science.

Case Study 1: Environmental Impact Assessment

A study conducted on the adsorption of this compound in various soil types revealed significant insights into its environmental persistence and potential risks associated with agricultural runoff . The findings indicated varying adsorption rates depending on soil composition.

Case Study 2: Toxicological Evaluation

Research focusing on the chronic toxicity of amitraz (including its metabolite this compound) demonstrated a NOAEL (No Observed Adverse Effect Level) of 0.25 mg/kg/day in canine studies. This information is crucial for establishing safety guidelines for agricultural use .

Mechanism of Action

The mechanism of action of N’-(2,4-Dimethylphenyl)-N-methylformamidine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Amitraz (N'-(2,4-Dimethylphenyl)-N-[(2,4-dimethylphenyl)imino]-N-methylmethanimidamide)

- Structure : A dimeric formamidine with two 2,4-dimethylphenyl groups and a methyl substituent.

- Role : Parent compound of N'-(2,4-dimethylphenyl)-N-methylformamidine; widely used as an acaricide.

- Metabolism : Rapidly hydrolyzes in vivo to this compound (DMPF) and N-(2,4-dimethylphenyl)-formamide (DMF) .

- Toxicity: Amitraz exhibits higher acute toxicity (e.g., LD₅₀ in rats: 800 mg/kg) compared to DMPF, which shows subchronic effects (NOAEL in rats: 1.59–2.34 mg/kg) .

Chlordimeform (N'-(4-Chloro-o-tolyl)-N,N-dimethylformamidine)

- Structure : Chlorinated analogue with a 4-chloro-2-methylphenyl group.

- Role : Formerly used as an insecticide; shares metabolic pathways with amitraz.

N-(2,4-Dimethylphenyl)-formamide (DMF)

- Structure : Demethylated metabolite of DMPF, lacking the N-methyl group.

- Role : Secondary metabolite in amitraz degradation.

- Toxicity : Less bioactive than DMPF but contributes to cumulative toxicity in honeybees .

Functional Analogues

Semicarbazones (e.g., N4-(2,4-Dimethylphenyl)semicarbazones)

- Structure : Feature a semicarbazone moiety instead of a formamidine group.

- Activity : Exhibit anticonvulsant properties via GABAergic modulation, unlike DMPF’s pesticidal activity .

- Bioavailability : Higher polarity (logP ~1.2–1.8) compared to DMPF (logP 2.57) .

N,N'-Bis(aryl)formamidines (e.g., N,N'-bis(4-methoxyphenyl)formamidine)

- Structure : Symmetrical formamidines with methoxy substituents.

- Role : Used in organic synthesis; lack pesticidal activity but serve as ligands in coordination chemistry .

Physicochemical and Toxicological Comparison

Biological Activity

N'-(2,4-Dimethylphenyl)-N-methylformamidine, commonly known as amitraz, is a compound with significant biological activity primarily studied for its applications as an insecticide and acaricide. This article delves into its biological properties, mechanisms of action, and implications for health and the environment.

Chemical Structure and Properties

- Molecular Formula : C10H14N2

- CAS Number : 33089-74-6

- Molecular Weight : 162.23 g/mol

Amitraz is characterized by a formamidine structure, which includes a 2,4-dimethylphenyl group. This structure is crucial for its biological activity.

Amitraz primarily acts as a neurotoxicant, targeting G protein-coupled receptors (GPCRs). Its mechanism involves:

- Inhibition of Monoamine Oxidase (MAO) : Amitraz inhibits MAO activity, leading to increased levels of neurotransmitters such as norepinephrine and serotonin in the central nervous system (CNS) .

- Disruption of Cellular Signaling : The compound alters cellular signaling pathways, affecting gene expression and cellular metabolism .

Insecticidal and Acaricidal Effects

Amitraz exhibits potent insecticidal and acaricidal properties, making it effective against various pests. Its mode of action includes:

- Neurotoxicity : Amitraz disrupts normal neural function in insects by interfering with neurotransmitter regulation .

- Repellent Properties : It has been shown to repel certain insect species, enhancing its effectiveness in pest control .

Toxicity Profile

The toxicity of amitraz varies across species:

| Species | Method of Administration | Dose |

|---|---|---|

| Rat | Oral | 400 mg/kg |

| Mouse | Oral | 1600 mg/kg |

| Dog | Oral | 100 mg/kg |

| Guinea Pig | Oral | 400-800 mg/kg |

Amitraz has low acute toxicity in many species but can lead to neurotoxic effects at higher doses .

Metabolism and Excretion

Amitraz is metabolized into several metabolites upon administration. Key metabolites include:

- N-(2,4-Dimethylphenyl)-N-methylformamidine

- 2,4-dimethylaniline

- Formamido derivatives

Studies indicate that the metabolic pathway is similar across different species, including humans, where urinary metabolites have been identified . The metabolic conversion involves hydrolysis and oxidation processes that yield both active and inactive forms .

Case Studies

- Neurotoxicity Assessment : A study conducted on rats demonstrated that chronic exposure to amitraz resulted in significant neurotoxic effects, including CNS depression at doses above the NOAEL (No Observed Adverse Effect Level) of 0.25 mg/kg/day .

- Environmental Impact Study : Research highlighted the persistence of amitraz residues in agricultural settings, raising concerns about its long-term effects on non-target organisms .

Q & A

Q. How is DMPF identified and quantified in environmental and biological samples?

- Methodological Answer : DMPF is primarily detected using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . Core-shell columns (e.g., C18) are employed for rapid separation, with optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to enhance ionization efficiency. For quantification in honey and beeswax, DMPF concentrations are normalized using molecular mass conversion factors (e.g., 1 mol DMPF ≈ 0.552 mol amitraz) to account for metabolic origins .

Q. What are the primary metabolic pathways of amitraz involving DMPF?

- Methodological Answer : Amitraz undergoes hepatic metabolism via cytochrome P450 enzymes, producing DMPF as a key intermediate. Subsequent hydrolysis yields N-(2,4-dimethylphenyl)formamide (DMF) and 2,4-dimethylaniline (DMA) . Experimental validation involves intraperitoneal administration in rodent models, followed by LC-MS/MS analysis of liver homogenates to track metabolite progression .

Q. How is DMPF synthesized and purified for analytical standards?

- Methodological Answer : DMPF is synthesized via condensation of 2,4-dimethylaniline with methylformamide under reflux in anhydrous toluene. Purification uses flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity (>98%) is confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do soil adsorption properties of DMPF influence its environmental mobility?

- Methodological Answer : Adsorption is studied using Freundlich isotherms with varying soil types (e.g., loam, clay). Batch experiments involve spiking soils with DMPF (0.1–10 mg/L) and shaking for 24 hours. Post-centrifugation, supernatants are analyzed via HPLC-UV to determine equilibrium concentrations. Results show higher adsorption in organic-rich soils (Kf = 2.3–4.7), suggesting limited mobility in agricultural settings .

Q. What crystallographic tools are recommended for DMPF structure validation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL is used for refinement, leveraging high-resolution data (R1 < 0.05). Molecular geometry is visualized via ORTEP-III , which generates thermal ellipsoid plots to assess positional disorder. Hydrogen bonding networks (e.g., N–H···N interactions) are analyzed using PLATON to validate supramolecular packing .

Q. How can discrepancies in DMPF detection across analytical platforms be resolved?

- Methodological Answer : Cross-validation using LC-MS/MS (positive ion mode) and GC-MS (after derivatization with BSTFA) addresses matrix interference. For example, honey samples require QuEChERS extraction (acetonitrile partitioning, PSA cleanup) to reduce co-eluting sugars. Method precision is assessed via spike-recovery experiments (70–120% acceptable range) .

Q. What are the implications of DMPF’s logD values in residue partitioning studies?

- Methodological Answer : LogD (pH-dependent octanol-water distribution coefficient) is calculated using shake-flask assays at pH 7.4. DMPF’s logD of 2.1 ± 0.3 indicates moderate lipophilicity, explaining its preferential accumulation in beeswax over honey. This guides sampling protocols for apiary monitoring programs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.